molecular formula C34H46O13 B1205003 Celangulin V CAS No. 139979-81-0

Celangulin V

Cat. No. B1205003
M. Wt: 662.7 g/mol
InChI Key: HAHJPPZGVANYSD-CHDNDZPOSA-N
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Description

Celangulin V (CV) is the main insecticidal constituent of Celastrus angulatus . It is a natural β-dihydroagarofuran derivative and is known for its insecticidal activity against many agricultural pests . It is widely used in pest control in China .


Molecular Structure Analysis

Celangulin V is a kind of sesquiterpene polyol esters with a β-dihydroagarofuran skeleton . It holds seven hydroxyl groups . The single crystal structure of celangulin-V has been reported .


Chemical Reactions Analysis

The transcriptome analysis revealed 16 unigenes probably involved in Celangulin V biosynthesis . These unigenes encoded sesquiterpene synthases (germacrene D synthase, germacradienol synthase, valencene synthase and 7-epi-alpha-selinene synthase), and CYP450s (CYP71D9, CYP71D10, CYP71D11) .

Scientific Research Applications

Transcriptome Analysis for Biosynthetic Pathway Exploration

Celangulin V, a significant insecticidal sesquiterpenoid from Celastrus angulatus, has been the subject of research for its biosynthetic pathways. A study by Li et al. (2018) used transcriptome analysis of C. angulatus to uncover genes involved in Celangulin V biosynthesis. This research is pivotal for synthetic biology approaches aiming at sustainable Celangulin V production.

Interaction with Insect Digestive Systems

The mode of action of Celangulin V involves its interaction with the digestive system of insects. A study conducted by Lu et al. (2015) identified various binding proteins in the midgut of Mythimna separata larvae that could be potential targets of Celangulin V's insecticidal activity.

Penetration and Translocation in Plants

Research by Wei et al. (2010) explored Celangulin V's ability to penetrate and translocate within plants. This study is essential for understanding how Celangulin V can be effectively used in pest control, particularly its uptake and movement within plant tissues.

Development of Monoclonal Antibodies and Receptor Localization

Qi et al. (2006) developed monoclonal antibodies specific to Celangulin V to localize its receptor in the oriental armyworm. This research, detailed in Qi et al. (2006), contributes to a deeper understanding of how Celangulin V interacts with insect physiology at a cellular level.

Synthesis and Insecticidal Activity of Derivatives

The synthesis and evaluation of Celangulin V derivatives for enhanced insecticidal activity have been a significant research focus. For instance, Zhu et al. (2022) synthesized benzenesulfonamide derivatives, revealing some with greater insecticidal efficacy than Celangulin V itself. This research is crucial for developing more efficient and cost-effective insecticides.

Insight into Mode of Action on Insect Midgut Cells

Wang et al. (2017) investigated how Celangulin V affects the transmembrane potential of midgut cells in lepidopteran larvae. The findings, as discussed in Wang et al. (2017), indicate that Celangulin V primarily inhibits V-ATPase in the apical membrane, impacting intracellular pH and nutrient transport.

Degradation and Environmental Fate

Understanding the environmental fate of Celangulin V is essential for its safe application. A study by Universit (2015) examined the degradation dynamics of Celangulin V in soils, contributing to knowledge about its environmental persistence and degradation products.

Synthesis of Novel Derivatives and Their Activities

The synthesis of new derivatives of Celangulin V and their insecticidal activities have been explored. Zhang et al. (2014) synthesized novel nitrogenous derivatives, as detailed in Zhang et al. (2014), to understand the structural factors essential for biological activity.

Ultrastructural Effects on Insect Midgut Cells

Qi et al. (2011) studied the ultrastructural effects of Celangulin V on midgut cells of the oriental armyworm, revealing severe cytotoxicity. Their findings, available in Qi et al. (2011), provide insight into the cellular damage caused by Celangulin V in target insects.

Future Directions

The development of synthetic biology provides an opportunity for sustainable supply of Celangulin V . Understanding its biosynthetic pathway is indispensable . This study provides a potential sulfonamide candidate compound for the M. separata control .

properties

IUPAC Name

[(2S,4S,5R,6S,7S,8S,9S,12R)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O13/c1-17(2)28(38)42-16-33-26(44-20(6)36)22(43-19(5)35)15-32(9,41)34(33)25(37)23(31(7,8)47-34)24(45-29(39)18(3)4)27(33)46-30(40)21-13-11-10-12-14-21/h10-14,17-18,22-27,37,41H,15-16H2,1-9H3/t22-,23+,24-,25+,26-,27+,32-,33-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHJPPZGVANYSD-CHDNDZPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@](C13[C@@H]([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930682
Record name 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 178554

CAS RN

139979-81-0
Record name Angulatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139979810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Bis(acetyloxy)-9,10-dihydroxy-2,2,9-trimethyl-4-[(2-methylpropanoyl)oxy]-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
W Li, R Xu, X Yan, D Liang, L Zhang… - BMC …, 2019 - bmcgenomics.biomedcentral.com
… Celangulin V is the efficient insecticidal sesquiterpenoid of C… for sustainable supply of Celangulin V, for which understanding … 16 unigenes were speculated to be related to Celangulin V …
Number of citations: 25 bmcgenomics.biomedcentral.com
ZM Yang, ZQ Ji, QF Ye, WJ Wu - Journal of Labelled …, 2008 - Wiley Online Library
Chinese bittersweet, Celastrus angulatus Max., is a widely distributed plant and is used as a traditional insecticide in China. Celangulin V (CA‐V), one of the main insecticidal …
J Zhang, Z Hu, S Li, W Wu - International Journal of Molecular Sciences, 2011 - mdpi.com
… higher insecticidal activities than Celangulin-V, with mortality of … The results suggest that C-6 substitutions of Celangulin-V … than Celangulin-V itself supported the view that Celangulin-V …
Number of citations: 18 www.mdpi.com
M Lü, W Wu, H Liu - Pesticide biochemistry and physiology, 2008 - Elsevier
Celangulin V (CA-V), a β-dihydroagrofuran sesquiterpene polyol ester, is extracted from the root bark of Chinese bittersweet, Celastrus augulatus Maxim. It exhibited selective toxicity …
Number of citations: 10 www.sciencedirect.com
J Zhang, Z Hu, H Yang, W Wu - Natural Product …, 2010 - journals.sagepub.com
… In the search for more potent compounds than Celangulin-V and to clarify the potential … as Celangulin-V. This implied that they may act on the same target protein as Celangulin-V. …
Number of citations: 7 journals.sagepub.com
L Ding, Z Guo, H Xu, T Li, Y Wang, H Tao - Toxins, 2019 - mdpi.com
Celangulin V (CV) is a compound isolated from Celastrus angulatus Max that has a toxic activity against agricultural insect pests. CV can bind to subunits a, H, and B of the vacuolar …
Number of citations: 5 www.mdpi.com
L Lu, Z Qi, J Zhang, W Wu - Toxins, 2015 - mdpi.com
… Celangulin V induces a series of symptoms is still unknown. In this study, affinity chromatography was conducted through coupling of Celangulin V-… fraction eluted by Celangulin V. Eight …
Number of citations: 15 www.mdpi.com
Y Wang, J Zhang, M Feng, W Wu, Z Hu - Toxins, 2017 - mdpi.com
Celangulin V (CV) is the main insecticidal constituent of Celastrus angulatus. The V-ATPase H subunit of the midgut cells of lepidopteran larvae is the putative target protein of CV. Here, …
Number of citations: 9 www.mdpi.com
J Zhang, L Cui, L Li, Z Hu, Q Zhang… - Natural Product …, 2014 - journals.sagepub.com
… activity of celangulin-V analogues, some new C-6 substituted celangulin-V ester and ether … We report for the first time the single crystal structure of celangulin-V and revise the structure …
Number of citations: 8 journals.sagepub.com
JJ Zhu, T Guo, HX Liu, XR Tan, ZW Zhang… - Natural Product …, 2022 - Taylor & Francis
… C6 was nearly twenty times that of Celangulin V. … and Celangulin V. Thus, it could be inferred that the mechanism of action of designed compounds could be the same as celangulin V. …
Number of citations: 4 www.tandfonline.com

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